5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H12BrClN2OS and its molecular weight is 407.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Techniques : Research has been conducted on the synthesis of various bromo-chloro benzamide derivatives, highlighting methods for introducing bromo and chloro groups into benzamide structures. For example, studies detail the synthesis of compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide through reactions involving bromoindazole-3-carboxylic acid methylester and subsequent conversion to diethylamide (Anuradha et al., 2014). Such research underscores the importance of bromo and chloro substitutions in modulating chemical properties and potential biological activities.
Crystal Structure Analysis : Structural characterization, including X-ray diffraction studies, provides insights into the molecular geometry, bonding patterns, and intermolecular interactions of these compounds. This foundational knowledge is crucial for understanding how structural features correlate with biological activity and stability (Anuradha et al., 2014).
Potential Biological Activities
Antagonistic Properties : Several bromo-chloro benzamide derivatives have been investigated for their potential as non-peptide CCR5 antagonists, indicating possible applications in treating conditions like HIV infection by blocking the CCR5 receptor on immune cells (H. Bi, 2014). The synthesis of these compounds involves multi-step reactions, demonstrating the complexity of designing molecules with specific biological targets.
Antimicrobial Activity : Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives synthesized through nucleophilic substitution reactions have shown significant in vitro antibacterial and antifungal activities, suggesting the potential of bromo-chloro benzamide derivatives in developing new antimicrobial agents (Ranganatha et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Related compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting they may interact with a variety of biochemical pathways.
Result of Action
Without specific studies on this compound, it’s difficult to determine the exact molecular and cellular effects of its action. Related compounds have shown a range of biological activities, suggesting this compound may also have diverse effects .
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2OS/c18-13-1-2-15(19)14(8-13)17(22)21-9-11-3-5-20-16(7-11)12-4-6-23-10-12/h1-8,10H,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUTOOFEZESRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.